N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
This compound is a benzothiazole-derived benzamide featuring a 6-ethoxy substitution on the benzothiazole core, a methylsulfonyl group at the 2-position of the benzamide ring, and a morpholinoethyl moiety attached to the benzamide nitrogen. The hydrochloride salt enhances solubility, which is critical for bioavailability.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-31-17-8-9-19-20(16-17)32-23(24-19)26(11-10-25-12-14-30-15-13-25)22(27)18-6-4-5-7-21(18)33(2,28)29;/h4-9,16H,3,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWZQPWJUQMRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 526.1 g/mol
- CAS Number : 1217035-56-7
Biological Activities
Preliminary studies indicate that this compound exhibits a variety of biological activities:
1. Anticancer Activity
Research has shown that benzothiazole derivatives often possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism typically involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways.
2. Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Studies have indicated that this compound may inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent.
3. Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazole derivatives can modulate ROS levels, impacting oxidative stress responses in cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Ethoxy vs. Ethyl/Nitro/Amino Groups: The 6-ethoxy group in the target compound contrasts with ethyl (: CAS 1216393-05-3), nitro (), or amino () substituents in analogues. Ethoxy groups generally improve metabolic stability compared to nitro or amino groups, which may undergo reduction or oxidation, respectively .
Benzamide Modifications
- Methylsulfonyl vs. Sulfonamide/Sulfonyl Groups: The methylsulfonyl group at the benzamide 2-position differs from sulfonamide (: 4-((4-methylpiperidin-1-yl)sulfonyl)) or ethylsulfonyl (: 3-(ethylsulfonyl)) groups.
- Morpholinoethyl vs. Dimethylaminoethyl Side Chains: The morpholinoethyl group in the target compound and ’s analogue may improve solubility and reduce cytotoxicity compared to dimethylaminoethyl groups (), which are more basic and prone to off-target interactions .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (~504) is intermediate, balancing lipophilicity and solubility.
- The morpholinoethyl group () contributes to higher molecular weights compared to dimethylaminoethyl ().
Pharmacokinetic and Computational Insights
- Molecular Docking: Analogous compounds () bind VEGFR-2 via sulfonyl interactions; the target compound’s methylsulfonyl and morpholinoethyl groups may optimize binding affinity and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
